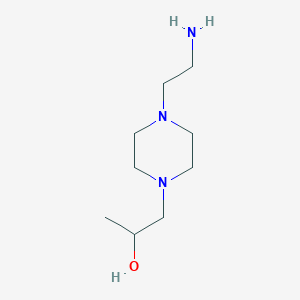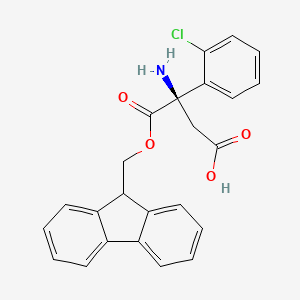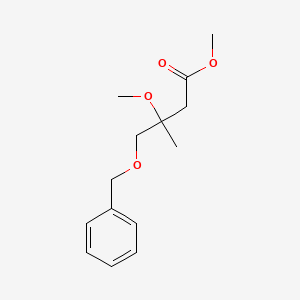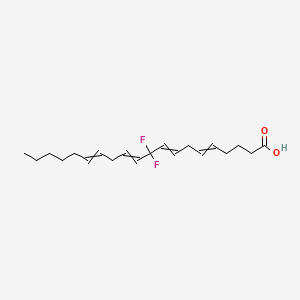
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methanehydrazonoyl group, and a sulfanylpropanoic acid moiety. The dihydrobromide form indicates the presence of two bromide ions, which often enhance the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide typically involves multiple steps, starting with the preparation of the core structure. One common method involves the reaction of 3-mercaptopropanoic acid with hydrazine to form the hydrazonoyl intermediate. This intermediate is then reacted with an appropriate amine to introduce the amino group. The final step involves the addition of hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted amino derivatives.
科学的研究の応用
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide involves its interaction with specific molecular targets. The amino and hydrazonoyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
3-amino-2-mercaptopropanoic acid: Lacks the hydrazonoyl group, making it less versatile in certain reactions.
2-hydrazinyl-3-mercaptopropanoic acid: Similar structure but different functional groups, leading to distinct reactivity.
3-amino-2-methylthio-propanoic acid: Contains a methylthio group instead of a sulfanyl group, affecting its chemical properties.
Uniqueness
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the dihydrobromide form enhances its solubility and stability, making it more suitable for various research and industrial applications.
特性
分子式 |
C4H11Br2N3O2S |
|---|---|
分子量 |
325.02 g/mol |
IUPAC名 |
3-amino-2-methanehydrazonoylsulfanylpropanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H9N3O2S.2BrH/c5-1-3(4(8)9)10-2-7-6;;/h2-3H,1,5-6H2,(H,8,9);2*1H |
InChIキー |
VKEXVZHUBDFXOP-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)SC=NN)N.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)


![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)






![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)

